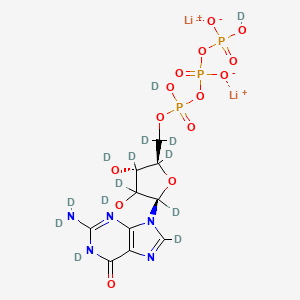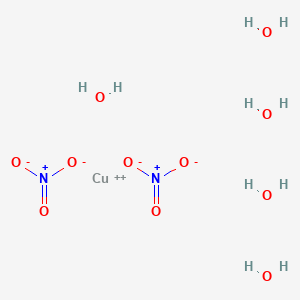
copper;dinitrate;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dinitrate pentahydrate, also known as copper(II) nitrate pentahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·5H₂O. It appears as blue crystalline solids and is highly soluble in water. This compound is widely used in various chemical processes due to its oxidizing properties and ability to form complex compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper dinitrate pentahydrate can be synthesized by treating copper metal or its oxide with nitric acid. The reaction is as follows:
Cu+4HNO3→Cu(NO3)2+2H2O+2NO2
This reaction involves dissolving copper in concentrated nitric acid, resulting in the formation of copper(II) nitrate and nitrogen dioxide gas .
Industrial Production Methods
In industrial settings, copper dinitrate pentahydrate is produced by reacting copper metal with a dilute solution of nitric acid. The process is carried out in large reactors where the reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Copper dinitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to copper metal or other copper compounds.
Substitution: It can participate in ligand exchange reactions to form complex compounds.
Common Reagents and Conditions
Oxidation: Copper dinitrate pentahydrate is used with reducing agents like hydrogen peroxide or hydrazine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands like ammonia or ethylenediamine can be used to form complex compounds.
Major Products Formed
Oxidation: Copper oxide or other copper salts.
Reduction: Metallic copper or copper(I) compounds.
Substitution: Various copper complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Copper dinitrate pentahydrate has numerous applications in scientific research:
Wirkmechanismus
Copper dinitrate pentahydrate exerts its effects primarily through its ability to act as an oxidizing agent. It can donate electrons to various substrates, facilitating oxidation reactions. In biological systems, copper ions can interact with proteins and enzymes, affecting their function and activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Copper(II) chloride dihydrate (CuCl₂·2H₂O)
- Copper(II) acetate monohydrate (Cu(C₂H₃O₂)₂·H₂O)
Uniqueness
Copper dinitrate pentahydrate is unique due to its strong oxidizing properties and high solubility in water. Unlike copper(II) sulfate, which is commonly used in agriculture, copper dinitrate pentahydrate is more frequently used in chemical synthesis and industrial applications. Its ability to form complex compounds with various ligands also sets it apart from other copper salts .
Eigenschaften
Molekularformel |
CuH10N2O11 |
|---|---|
Molekulargewicht |
277.63 g/mol |
IUPAC-Name |
copper;dinitrate;pentahydrate |
InChI |
InChI=1S/Cu.2NO3.5H2O/c;2*2-1(3)4;;;;;/h;;;5*1H2/q+2;2*-1;;;;; |
InChI-Schlüssel |
BICXKAQZWLCDDX-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


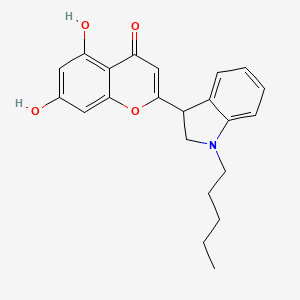
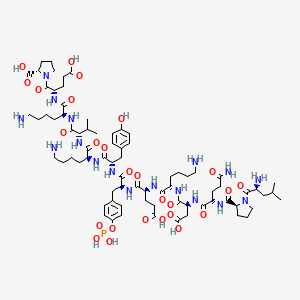
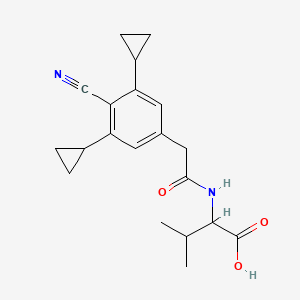
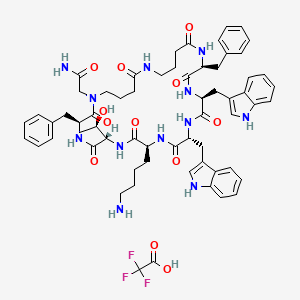
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
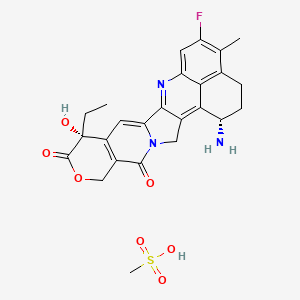
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
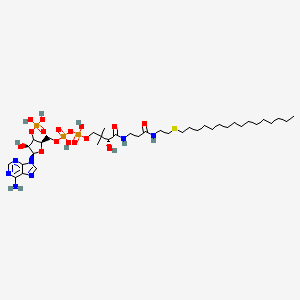
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
